Product packaging for (S)-1-(2-aminoethyl)pyrrolidin-3-ol(Cat. No.:CAS No. 540787-75-5)

(S)-1-(2-aminoethyl)pyrrolidin-3-ol

Cat. No.: B591685
CAS No.: 540787-75-5
M. Wt: 130.191
InChI Key: ZNLCTCNYKCENHP-LURJTMIESA-N
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Description

(S)-1-(2-Aminoethyl)pyrrolidin-3-ol is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery research. The saturated pyrrolidine ring is a privileged scaffold, featured in numerous FDA-approved drugs, due to its advantageous three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space . Its sp3-hybridized structure contributes to stereochemistry and can improve physicochemical parameters critical for a compound's pharmacokinetic profile, such as aqueous solubility . The specific (S)-enantiomer provided offers researchers a single stereoisomer, which is essential for investigating selective interactions with enantioselective biological targets like proteins and enzymes, helping to avoid the potential toxicity or inactivity of one enantiomer . The compound's structure, incorporating both a basic aminoethyl side chain and a hydroxy group on the pyrrolidine ring, makes it a versatile intermediate for the synthesis of more complex, sp3-enriched molecules. Researchers value such scaffolds for constructing novel compounds with potential bioactivity, guided by the established utility of the pyrrolidine ring in developing agents for a range of human diseases . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B591685 (S)-1-(2-aminoethyl)pyrrolidin-3-ol CAS No. 540787-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-(2-aminoethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCTCNYKCENHP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652987
Record name (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540787-75-5
Record name (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-(2-aminoethyl)pyrrolidin-3-ol
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Synthetic Strategies and Methodologies for S 1 2 Aminoethyl Pyrrolidin 3 Ol and Its Analogs

Enantioselective Approaches to Pyrrolidin-3-ol Derivatives

The synthesis of enantiomerically pure pyrrolidin-3-ol derivatives is a significant area of research, driven by the prevalence of this scaffold in biologically active compounds. core.ac.uk Key to these syntheses is the ability to control the stereochemistry at the C3 hydroxyl group and any other stereocenters on the pyrrolidine (B122466) ring.

Asymmetric Construction of the Pyrrolidine Core

The formation of the chiral pyrrolidine ring is the foundational step in the synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. Various asymmetric methodologies have been developed to achieve high levels of stereocontrol.

Intramolecular aza-Michael additions, or hydroaminations, represent a powerful tool for the construction of pyrrolidine rings. nih.gov This reaction involves the addition of an amine nucleophile to an activated alkene. In asymmetric variants, chiral catalysts are employed to control the stereochemical outcome of the cyclization.

One notable strategy is the "clip-cycle" synthesis, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. core.ac.ukacs.org The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid (CPA), such as (R)-TRIP, to form the pyrrolidine ring with high enantioselectivity. core.ac.ukacs.org This method is effective for creating various 2,2- and 3,3-disubstituted pyrrolidines. core.ac.uk The reaction proceeds through a 5-membered transition state, and DFT studies have confirmed that the aza-Michael cyclization is the rate- and stereochemistry-determining step. core.ac.uk

Another approach involves the domino aza-Michael addition/intramolecular SN2 sequence. For instance, the reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides proceeds under mild conditions to yield spirobarbiturate-3-pyrrolidinones. rsc.org Cascade reactions involving the aza-Michael addition of primary amines to unsaturated esters like itaconates can also lead to N-substituted pyrrolidone rings after a spontaneous cyclization step. frontiersin.org

Table 1: Examples of Asymmetric Aza-Michael Cyclizations for Pyrrolidine Synthesis
Catalyst/PromoterSubstrate TypeKey FeaturesEnantiomeric Ratio (e.r.) / Diastereomeric Ratio (d.r.)Reference
Chiral Phosphoric Acid (e.g., (R)-TRIP)Cbz-protected bis-homoallylic amine + thioacrylate'Clip-Cycle' strategy; alkene metathesis followed by cyclization.Up to 92:8 e.r. core.ac.uk
Base (e.g., K₂CO₃)Barbiturate-derived alkene + N-alkoxy α-haloamideDomino aza-Michael/SN2 cyclization for spiro-pyrrolidinones.Not specified rsc.org
None (Autocatalyzed)Itaconic acid/esters + primary aminesCascade reaction forming N-substituted pyrrolidones.Not applicable frontiersin.org
Base (e.g., DBU)AminofluorovinylsulfoneUnexpected diastereoselective cyclization to anti-N-benzylpyrrolidine.Preferential anti-diastereomer nih.gov

The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most versatile and widely used methods for the enantioselective synthesis of polysubstituted pyrrolidines. rsc.orgrsc.org This reaction involves the in-situ generation of an azomethine ylide from an α-iminoester, which then reacts with a dipolarophile (an alkene) in the presence of a chiral metal catalyst. rsc.org

The versatility of this method allows for the creation of diverse stereochemical patterns, and stereodivergent strategies can yield different stereoisomers from the same starting materials. rsc.org Copper(I) and silver(I) complexes with chiral ligands are commonly employed as catalysts. rsc.orgnih.gov For example, a Cu(I)/Fesulphos catalyst system has been used in the cycloaddition between an HMF-derived iminoester and N-methylmaleimide, affording the endo-pyrrolidine with excellent enantiocontrol (95% ee). rsc.org Similarly, AgOAc/(S)-DMBiphep complexes catalyze highly enantioselective intramolecular exo-1,3-dipolar cycloadditions to produce pyrrolo[3,2-c]quinolines with up to 99% ee. nih.gov

The reaction is not limited to α-iminoesters; other precursors can be used to generate azomethine ylides, expanding the scope to pyrrolidines with different substitution patterns. rsc.org One-pot, multi-component reactions based on this cycloaddition are particularly efficient for generating molecular complexity from simple precursors. tandfonline.com

Table 2: Catalytic Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis
Catalyst SystemYlide PrecursorDipolarophileKey FeaturesEnantiomeric Excess (ee)Reference
Cu(I) / FesulphosHMF-derived iminoesterN-methylmaleimideExclusively affords endo-pyrrolidine.95% ee rsc.org
AgOAc / (S)-DMBiphepIntramolecular azomethine ylideAlkene tetherHighly enantioselective intramolecular exo-cycloaddition.Up to 99% ee nih.gov
Not specifiedIndenoquinoxalone + L-proline3-nitrochromeneOne-pot, three-component synthesis of spiro-pyrrolidines.Diastereoselective (endo product) tandfonline.com

Intramolecular hydroamination of alkenes provides a direct and atom-economical route to pyrrolidines. nih.govrsc.org These reactions can be promoted by acid or transition metal catalysts. acs.org Brønsted acids like triflic acid or sulfuric acid can catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen, forming pyrrolidines in excellent yields. acs.org For example, the cyclization of tosylamidoalkene 6 with triflic acid yields the 2,5-disubstituted pyrrolidine 7, favoring the more stable trans-isomer. acs.org

Metal-free approaches have also been developed. A redox-enabled strategy involves the in-situ oxidation of a secondary amine to a hydroxylamine, which then undergoes a concerted Cope-type intramolecular hydroamination. nih.govrsc.org This is followed by the reduction of the resulting pyrrolidine N-oxide. This one-pot sequence avoids the isolation of unstable intermediates and shows high functional group tolerance. nih.govrsc.org

Iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes has been shown to be a highly efficient and diastereoselective method for synthesizing trans-2,5-disubstituted pyrrolidines. csic.es The reaction proceeds with complete diastereoselectivity, exclusively affording the trans-pyrrolidine derivative. csic.es

Reductive amination is a classic and robust method for forming C-N bonds and can be integrated into cascade reactions to build the pyrrolidine ring. mdpi.com A common strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by in-situ reduction to yield the pyrrolidine. mdpi.com

More advanced methods have been developed. A novel tandem (1+4) annulation between aroylformates and δ-tosylamino enones, mediated by P(NMe₂)₃, provides functionalized pyrrolidines with high diastereoselectivity. bohrium.com The mechanism is believed to proceed through a P(NMe₂)₃-mediated reductive amination followed by a base-catalyzed intramolecular Michael addition cascade. bohrium.com

Electroreductive cyclization offers a green alternative. In a flow microreactor, an imine can be reduced at the cathode and subsequently reacted with a terminal dihaloalkane (e.g., 1,4-dibromobutane) to form the pyrrolidine ring. beilstein-journals.org

Stereoselective Introduction of the Aminoethyl Moiety

Once the chiral pyrrolidin-3-ol core is established, the final step is the introduction of the 2-aminoethyl group at the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.

A direct approach involves the N-alkylation of a chiral pyrrolidin-3-ol precursor with a suitable 2-carbon electrophile bearing a protected amino group, such as 2-(Boc-amino)ethyl bromide or a similar reagent. Subsequent deprotection of the nitrogen reveals the primary amine of the aminoethyl moiety.

Alternatively, reductive amination can be employed. This involves reacting the chiral pyrrolidin-3-ol with a protected aminoacetaldehyde, such as N-Boc-aminoacetaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride. This forms the C-N bond and, after deprotection, yields the target compound.

An efficient method for synthesizing 1,2-diamines from aldehydes has been reported, which could be adapted for this purpose. nih.gov The process involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a second reductive amination to install the second amino group. nih.gov Applying this logic, the pyrrolidine nitrogen could act as the nucleophile in a reductive amination with a suitable aldehyde precursor to install the aminoethyl group.

Chiral Auxiliary-Mediated Syntheses of Pyrrolidin-3-ol Derivatives

A powerful strategy for achieving asymmetric synthesis is the temporary incorporation of a chiral auxiliary into a substrate. This auxiliary guides the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org Several chiral auxiliaries have been effectively used in the synthesis of chiral pyrrolidin-3-ol derivatives, including those based on camphor, amino alcohols, and sulfinamides.

One notable approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with chiral acrylamides. researchgate.net For instance, the use of a camphor-derived sultam as a chiral auxiliary on the dipolarophile has been reported to produce trans-3,4-disubstituted pyrrolidines with high diastereoselectivity. acs.orgresearchgate.net This method has been successfully applied to the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.netacs.orgacs.org The process begins with the reaction of an achiral ylide precursor with a dipolarophile bearing the chiral auxiliary, leading to the formation of diastereomeric cycloadducts that can be separated, often by crystallization. Subsequent reduction and removal of the auxiliary yield the desired enantiomerically pure pyrrolidine derivative. acs.org

Another effective class of chiral auxiliaries are the N-tert-butanesulfinamides. rsc.org The N-tert-butanesulfinyl group can act as a potent directing group in cycloaddition reactions. For example, its use in 1,3-dipolar cycloadditions of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate, has been shown to produce densely substituted pyrrolidines with excellent regio- and diastereoselectivity. acs.org The chirality of the sulfinyl group dictates the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Chiral amino alcohols, such as (S)-indoline derivatives, have also been employed as chiral auxiliaries in the synthesis of chiral amines and their precursors. nih.gov These auxiliaries can be used to create chiral hydrazones that react with organolithium reagents with high diastereoselectivity, which can then be converted to the desired chiral amino alcohols. nih.gov

The selection of the chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. A good chiral auxiliary should be readily available in enantiomerically pure form, effectively control stereoselectivity, and be easily removable under mild conditions without racemization of the product. wikipedia.orgbac-lac.gc.ca

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses of Pyrrolidin-3-ol Derivatives
Chiral AuxiliaryReaction TypeKey FeaturesReference(s)
Camphor Sultam1,3-Dipolar CycloadditionHigh diastereoselectivity, applicable to large-scale synthesis. researchgate.netacs.orgresearchgate.netacs.org
N-tert-Butanesulfinamide1,3-Dipolar CycloadditionExcellent regio- and diastereoselectivity, controls absolute configuration. rsc.orgacs.org
(S)-IndolineNucleophilic Addition to HydrazonesHigh diastereoselectivity in the formation of chiral amines. nih.gov

Kinetic Resolution Methodologies for Chiral Pyrrolidines

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. wikipedia.org Both enzymatic and non-enzymatic methods have been successfully applied to the resolution of racemic pyrrolidines.

Enzymatic kinetic resolution (EKR) is a particularly powerful tool due to the high selectivity often exhibited by enzymes under mild reaction conditions. rsc.orgresearchgate.net Lipases are commonly employed for the resolution of racemic pyrrolidin-3-ols and their derivatives. rsc.orgresearchgate.net For instance, the acetylation of racemic 3-hydroxypyrrolidines using lipases such as Amano P and PS-IM has been shown to provide excellent enantioselectivity for both the acetylated product and the remaining alcohol. rsc.org Similarly, the hydrolysis of racemic N-benzyl-3-hydroxypyrrolidine esters catalyzed by various lipases and proteases can yield highly enantiomerically enriched products. researchgate.net

A significant advancement in kinetic resolution is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer of the product. Ruthenium catalysts have been used in combination with lipases for the DKR of 3-hydroxypyrrolidines via acetylation, achieving high yields and excellent enantioselectivity. rsc.org

Non-enzymatic kinetic resolution methods have also been developed. For example, chiral oxazaborolidine catalysts have been used for the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones. rsc.org More recently, a diastereodivergent parallel kinetic resolution (PKR) of racemic 2-substituted pyrrolidines has been achieved through iridium-catalyzed C(sp3)–H borylation. acs.orgacs.org This method allows for the formation of two distinct diastereomeric products from the two enantiomers of the starting material. acs.org

Table 2: Kinetic Resolution Methodologies for Chiral Pyrrolidines
MethodCatalyst/ReagentSubstrate TypeKey FeaturesReference(s)
Enzymatic Kinetic Resolution (EKR)Lipases (e.g., Amano P, PS-IM)Racemic 3-hydroxypyrrolidinesHigh enantioselectivity under mild conditions. rsc.orgresearchgate.net
Dynamic Kinetic Resolution (DKR)Lipase + Ruthenium catalystRacemic 3-hydroxypyrrolidinesHigh yield and enantioselectivity. rsc.org
Non-enzymatic Kinetic ResolutionChiral Oxazaborolidine CatalystsRacemic pyrrolidine-2,5-dionesEffective for specific substrate classes. rsc.org
Parallel Kinetic Resolution (PKR)Iridium CatalystRacemic 2-substituted pyrrolidinesForms two distinct diastereomeric products. acs.orgacs.org

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold, with its multiple reactive sites—a secondary amine, a primary amine, and a hydroxyl group—offers numerous possibilities for functionalization and derivatization. These modifications are crucial for developing novel compounds with specific biological activities or for creating new chiral ligands and organocatalysts.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the this compound scaffold are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. For example, the pyrrolidine nitrogen can be functionalized by introducing different aromatic rings. nih.gov The primary amine of the aminoethyl side chain can also be selectively alkylated.

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, is another common modification. researchgate.netresearchgate.net This reaction can be used to introduce a wide range of functional groups, influencing the compound's properties. For instance, acylation of the anilido nitrogen in related pyrrolidine derivatives has been a key step in the synthesis of potent analgesic compounds. nih.gov The choice of reaction conditions, including the solvent and the presence of a base, can significantly affect the yield and selectivity of N-acylation reactions. researchgate.net

Hydroxyl Group Modifications and Etherification

The hydroxyl group at the 3-position of the pyrrolidine ring is another key site for functionalization. It can be protected, for example, as a silyl (B83357) ether, to allow for selective reactions at other positions of the molecule. google.com This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions. google.com The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This approach has been used to introduce various substituents at the 3-position, often with inversion of configuration (SN2 mechanism). semanticscholar.org

Etherification of the hydroxyl group is another important modification. For example, the synthesis of (S,S)-epoxy ether derivatives has been achieved by reacting a pyrrolidin-3-ol intermediate with 2-ethoxyphenol. arabjchem.org

Diversification Strategies for Novel Chiral Ligand and Organocatalyst Development

The this compound scaffold is a valuable building block for the development of novel chiral ligands and organocatalysts. nih.govresearchgate.net The presence of multiple coordination sites (two nitrogen atoms and one oxygen atom) makes it an attractive core for creating bidentate and tridentate ligands for asymmetric catalysis. semanticscholar.orgresearchgate.net

The diversification of this scaffold often involves a combination of the functionalization strategies mentioned above. For example, the nitrogen atoms can be modified to introduce specific binding moieties, and the hydroxyl group can be derivatized to tune the steric and electronic properties of the resulting ligand or catalyst. Pyrrolidine derivatives have been successfully used as organocatalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. arabjchem.orgnih.govbeilstein-journals.org The stereochemical outcome of these reactions is often dictated by the specific substitution pattern and the chiral centers present in the pyrrolidine-based catalyst. nih.gov The development of libraries of these catalysts through systematic functionalization allows for the fine-tuning of their activity and selectivity for specific applications. nih.gov

Applications of S 1 2 Aminoethyl Pyrrolidin 3 Ol in Asymmetric Catalysis

Chiral Ligand Design and Coordination Chemistry

The design of effective chiral ligands is fundamental to the success of asymmetric catalysis. rsc.org The structure of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is a prime example of a privileged scaffold, a molecular framework that is consistently found in highly effective chiral ligands and catalysts. nih.govrsc.org The pyrrolidine (B122466) ring provides a conformationally constrained backbone, which is crucial for transmitting chiral information from the ligand to the catalytic site. nih.gov The presence of nitrogen and oxygen atoms makes it an excellent candidate for coordinating with a wide range of transition metals.

In coordination chemistry, ligands are Lewis bases that donate electron pairs to a central metal atom, which acts as a Lewis acid, forming a coordination complex. mdpi.com The number and type of donor atoms, along with the geometry they impose, define the coordination environment. This compound can act as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the diamine moiety and the oxygen atom of the hydroxyl group. This multi-point binding creates a rigid chelate structure, which significantly influences the stereochemical outcome of a catalyzed reaction. rsc.orgresearchgate.net

Ligands derived from the pyrrolidin-3-ol framework have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The specific choice of metal—such as palladium, iridium, copper, or rhodium—determines the type of transformation that can be catalyzed, while the chiral ligand dictates the enantioselectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. snnu.edu.cn In the context of asymmetric catalysis, the design of chiral ligands that are stable and effective under Pd(II)-catalyzed conditions has been a significant challenge. snnu.edu.cn Ligands derived from amino acids and other scaffolds featuring both nitrogen and oxygen donors have shown considerable promise.

The this compound structure provides a template for ligands in reactions like enantioselective C-H functionalization and allylic amination. mdpi.com For instance, in palladium-catalyzed conjunctive cross-coupling, chiral phosphine-oxazoline ligands have proven effective. nih.gov While not a direct derivative, the underlying principle of using a rigid chiral backbone with multiple heteroatoms is shared. The diamine and alcohol functionalities in this compound can be modified to create novel P,N or N,N,O-ligands for palladium. These ligands can influence both the reactivity and stereoselectivity by creating a specific chiral pocket around the palladium center, which is critical for achieving high enantiomeric excess in the products. snnu.edu.cnacs.org

Reaction TypeCatalyst/Ligand SystemSubstrate ExampleProductYield (%)ee (%)Reference
Intramolecular Allylic AminationPd(0) / Chiral Protecting GroupAlkenylcarbamateSubstituted Piperidine (B6355638)HighHigh mdpi.com
Conjunctive Cross-CouplingPd(II) / Phosphine-Oxazoline (L16)Grignard-derived ate complexChiral Organoboron Ester8196 nih.gov
C(sp³)–H ArylationPd(OAc)₂ / BINEPINE (L10)Cyclopentylmethanamine derivativeArylated Cyclopentane-High snnu.edu.cn

Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. researchgate.netnih.gov This reaction typically uses a simple hydrogen source, such as formic acid or isopropanol, avoiding the need for high-pressure hydrogen gas. researchgate.netdicp.ac.cn The catalysts are often iridium complexes featuring chiral diamine or amino alcohol ligands. nih.govub.edu

The this compound scaffold is ideally suited for this transformation. When complexed with an iridium precursor like [Ir(Cp*)Cl₂]₂, it forms a stable and highly active catalyst. The diamine portion chelates to the iridium center, while the hydroxyl group can participate in a bifunctional mechanism, facilitating the hydrogen transfer step. This bifunctional nature, where the ligand not only provides a chiral environment but also actively participates in the catalytic cycle, is key to the high efficiency and enantioselectivity observed in these systems. researchgate.net A variety of ketones, including challenging alkynyl ketones, have been successfully reduced to chiral propargylic alcohols with excellent enantioselectivities using such catalysts. nih.gov

Catalyst SystemSubstrateHydrogen SourceProductee (%)Reference
[Ir(COD)Cl]₂ / (S)-SegPhos/I₂2-MethylquinolineHantzsch Ester(S)-1,2,3,4-Tetrahydro-2-methylquinolineup to 88 dicp.ac.cn
Chiral Spiro Iridium CatalystAlkynyl KetonesSodium Formate / EthanolChiral Propargylic Alcoholsup to 98 nih.gov
Ir-polydiaminesFunctionalized KetonesIsopropanolChiral Secondary Alcoholsup to 99 nih.gov

Copper and rhodium complexes also catalyze a broad range of important asymmetric transformations. Chiral ligands based on the pyrrolidine framework are frequently used to induce stereoselectivity in these reactions. sioc-journal.cnmdpi.com

Copper-catalyzed reactions include asymmetric alkylations, cycloadditions, and conjugate additions. sioc-journal.cnbeilstein-journals.orgnih.gov For example, the copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with nitroalkenes is a powerful method for synthesizing optically pure pyrrolidines. sioc-journal.cn Ligands derived from this compound, particularly after modification into phosphine (B1218219) or N,N'-dioxide derivatives, can coordinate to copper(I) or copper(II) salts to form active chiral catalysts. These catalysts effectively control the facial selectivity of the approaching substrate, leading to high diastereo- and enantioselectivity. sioc-journal.cnnih.govmdpi.com

Rhodium-catalyzed processes are renowned for their utility in asymmetric hydrogenation of olefins and hydroacylation reactions. lycoming.eduethernet.edu.etacs.org Chiral phosphine ligands, including those built upon a ferrocene (B1249389) or pyrrolidine backbone, are paramount in this field. mdpi.com The this compound scaffold can be functionalized to create novel phosphine-phosphoramidite or diphosphine ligands. When complexed with rhodium precursors, these ligands have been shown to be highly effective in the asymmetric hydrogenation of substrates like dehydroamino acid esters and enamides, providing access to chiral amino acid derivatives with outstanding enantioselectivities. mdpi.comacs.org

MetalReaction TypeLigand TypeProduct Typeee (%)Reference
Copper[3+2] CycloadditionChiral Sulfinamide Mono-phosphineSubstituted Pyrrolidinesup to 98 sioc-journal.cn
CopperAsymmetric AlkylationChiral Phosphineα-Amino Acid Derivativesup to 98 nih.gov
RhodiumOlefin HydrogenationFerrocenyl Phosphine-PhosphoramiditeChiral Amino Acid Precursors>99.9 mdpi.com
RhodiumHydroacylationChiral Phosphine (BINAP)3-Substituted Cyclopentanonesup to 99 lycoming.edu

Stereochemical control is the ultimate goal of asymmetric catalysis, and it is directly governed by the ligand's architecture. The three-dimensional structure of the metal-ligand complex creates a chiral pocket that preferentially accommodates one of the two possible transition states, leading to the formation of one enantiomer over the other.

For this compound, several structural features are critical for stereocontrol:

Rigid Pyrrolidine Ring : The non-planar, five-membered ring provides a rigid and predictable conformational scaffold. This rigidity minimizes unwanted flexibility in the catalytic complex, which is essential for maintaining a well-defined chiral environment. nih.gov

Defined Stereocenters : The (S) configuration at the C3 carbon bearing the hydroxyl group is a primary source of chirality. This fixed stereocenter, along with others that can be present in derivatives, dictates the spatial orientation of substituents on the ligand, which in turn influences the approach of the substrate to the metal center. rsc.org

Multidentate Chelation : The ability to form a tridentate chelate with the metal ion through the N,N,O donor set creates a compact and rigid catalyst structure. This organization around the metal center leaves only specific sites available for substrate coordination, thereby controlling the trajectory of the reaction and the stereochemistry of the product. researchgate.net

The combination of these elements ensures that the chiral information embedded in the ligand is effectively transferred during the catalytic event, resulting in high enantioselectivity.

A bifunctional catalyst is one that possesses two distinct functional groups that act cooperatively to promote a reaction. tcd.ieacs.org This often involves the metal center activating one reactant while a functional group on the ligand activates another, for instance, through hydrogen bonding. researchgate.net This dual activation strategy can lead to significantly enhanced reactivity and selectivity compared to systems where the ligand is merely a passive chiral scaffold. acs.org

This compound is a natural precursor for bifunctional ligands. nih.gov The amino groups readily coordinate to a transition metal, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor. researchgate.netrsc.org In the asymmetric transfer hydrogenation of ketones, for example, the iridium-bound amine and the pendant hydroxyl group can work in concert. The metal hydride delivers the H⁻ to the carbonyl carbon, while the OH group protonates the carbonyl oxygen, stabilizing the transition state and facilitating the reduction. This cooperative mechanism, occurring in the outer coordination sphere of the metal, is a hallmark of highly efficient bifunctional catalysis. acs.org The design of such systems, where the ligand plays an active role in the reaction mechanism, represents a sophisticated approach to catalyst development. tcd.ie

Metal-Catalyzed Asymmetric Transformations with Pyrrolidin-3-ol Ligands

Organocatalytic Applications of this compound Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, leveraging the pyrrolidine motif which is a privileged structure in asymmetric catalysis. beilstein-journals.orgarabjchem.org The strategic placement of substituents on the pyrrolidine ring and the aminoethyl side chain allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the catalyzed reactions. nih.govnih.gov These catalysts typically operate through the formation of chiral enamines or iminium ions, activating the substrates and controlling the facial selectivity of the subsequent bond-forming step. nih.gov

Pyrrolidine-Based Organocatalysts in C-C Bond Formation

The construction of C-C bonds in an enantioselective manner is a cornerstone of modern organic synthesis, enabling the assembly of complex chiral molecules from simple precursors. Pyrrolidine-based organocatalysts, including those derived from this compound, have demonstrated remarkable efficacy in this arena. researchgate.netrsc.org Their ability to form transient covalent bonds with carbonyl compounds to generate nucleophilic enamines is central to their catalytic cycle in several key C-C bond-forming reactions. nih.gov

Enamine-Mediated Aldol (B89426) Reactions

The aldol reaction, which forges a C-C bond between a carbonyl compound and an aldehyde or ketone, is a fundamental transformation in organic chemistry. Pyrrolidine-based organocatalysts have been extensively studied for their ability to promote asymmetric aldol reactions via an enamine intermediate. jst.go.jptandfonline.com The catalyst reacts with a ketone or aldehyde to form a chiral enamine, which then adds to an acceptor aldehyde. The stereochemistry of the resulting aldol product is dictated by the structure of the organocatalyst.

For instance, proline-based catalysts, which share the pyrrolidine core, have been shown to be effective in aldol reactions. tandfonline.comabu.edu.ng The design of novel pyrrolidine-based catalysts often aims to improve upon the performance of proline by introducing additional stereodirecting elements or functional groups that can participate in non-covalent interactions, such as hydrogen bonding, to enhance stereoselectivity. nih.gov Research has shown that bifunctional organocatalysts, incorporating both a pyrrolidine unit and a hydrogen-bond donor, can achieve high yields and stereoselectivities in aldol reactions. tandfonline.com

Table 1: Selected Pyrrolidine-Catalyzed Aldol Reactions

CatalystAldehydeKetoneDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Proline-derived catalystp-NitrobenzaldehydeCyclohexanone97:3>99% tandfonline.com
(S)-Prolinamide derivativeIsatinAcetoneN/AHigh nih.gov
Thiohydantoin-pyrrolidine catalystVarious aromatic aldehydesCyclic ketonesHighHigh mdpi.com
Michael Addition Reactions

The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts are highly effective in promoting the asymmetric Michael addition of aldehydes and ketones to various Michael acceptors, such as nitroolefins. beilstein-journals.orgresearchgate.netnih.gov The catalytic cycle involves the formation of a chiral enamine from the carbonyl donor and the catalyst, which then adds to the Michael acceptor in a stereocontrolled fashion.

The design of these catalysts often focuses on creating a sterically demanding environment around the active site to control the approach of the electrophile. beilstein-journals.org For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. beilstein-journals.orgresearchgate.net Furthermore, bifunctional catalysts that combine the pyrrolidine moiety with a hydrogen-bonding group, like a thiourea (B124793), can enhance both reactivity and stereoselectivity. acs.org

Table 2: Pyrrolidine-Catalyzed Michael Addition Reactions

CatalystMichael DonorMichael AcceptorDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
C2-substituted pyrrolidine3-Phenylpropionaldehydetrans-β-Nitrostyrene70:30–78:22 (syn/anti)~68% (syn) beilstein-journals.org
Prolinamide-thiourea catalystCyclic ketonesβ-Nitrostyrenes>99:1>99% nih.gov
Pyrrolidine-oxadiazolone conjugateVarious ketonesNitroolefins>97:3up to 99% acs.org
Spiro-pyrrolidine silyl (B83357) etherAldehydesNitroalkenesN/Aup to 99% rsc.org
Mannich-Type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable synthon for many nitrogen-containing natural products and pharmaceuticals. ajgreenchem.com Pyrrolidine-based organocatalysts have been successfully employed to catalyze asymmetric Mannich-type reactions, providing access to chiral β-amino aldehydes and ketones with high stereoselectivity. acs.orgrsc.orgnih.gov

The catalyst activates the donor carbonyl compound by forming an enamine, which then adds to an imine electrophile. The stereochemical outcome is controlled by the chiral environment provided by the catalyst. researchgate.net For example, 3-trifluoromethanesulfonamidopyrrolidine has been shown to be a general and effective catalyst for anti-selective Mannich reactions of various aldehydes and ketones with glyoxylate (B1226380) imine, affording the products in high yields and with excellent anti-diastereoselectivity. acs.org Similarly, pyrrolidine-based catalysts bearing a thiourea group have demonstrated high efficiency in anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines. rsc.org

Table 3: Pyrrolidine-Catalyzed Mannich-Type Reactions

CatalystDonorImineDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
3-TrifluoromethanesulfonamidopyrrolidineButanalGlyoxaldehyde/4-methoxyaniline13:1 (anti/syn)97% acs.org
Amino-thiourea pyrrolidine derivativeAldehydes/KetonesN-carbamoyl imines>99:1>99% rsc.org
(R)-3-Pyrrolidinecarboxylic acidKetonesα-Imino esters>99:1up to 99% researchgate.net
(S)-N-(2,4-dinitrophenyl) pyrrolidine-2-carboxamidep-Chloroacetophenonep-Nitrobenzaldehyde/p-methyl anilineN/A90% ajgreenchem.com
Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. benthamdirect.comingentaconnect.com Organocatalysis has provided a valuable alternative to metal-catalyzed cycloadditions, and pyrrolidine-based catalysts have been at the forefront of this development. benthamdirect.comingentaconnect.comresearchgate.net In the context of the Diels-Alder reaction, these catalysts can activate α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion, which then reacts with a diene.

The use of pyrrolidine derivatives in cycloaddition reactions extends to [3+2] cycloadditions of azomethine ylides, providing a direct route to chiral pyrrolidines. benthamdirect.comingentaconnect.comresearchgate.net Various organocatalysts, including those based on the pyrrolidine scaffold, have been developed to control the stereoselectivity of these transformations. benthamdirect.comingentaconnect.com

Rational Design of this compound Derived Organocatalysts

The rational design of organocatalysts derived from this compound is a key area of research aimed at developing highly efficient and selective catalysts. nih.govmdpi.com This process involves the strategic modification of the parent scaffold to optimize its performance in a given reaction. Key design principles include:

Steric Shielding: Introducing bulky substituents on the pyrrolidine ring or the side chain can create a well-defined chiral pocket around the catalytic site. beilstein-journals.org This steric hindrance directs the approach of the substrates, thereby controlling the stereochemical outcome of the reaction.

Non-covalent Interactions: Incorporating functional groups capable of hydrogen bonding, such as amides, ureas, or thioureas, can lead to bifunctional catalysts. nih.govmdpi.com These groups can interact with the substrate, helping to orient it in the transition state and enhance stereoselectivity.

Electronic Tuning: The electronic properties of the catalyst can be modulated by introducing electron-donating or electron-withdrawing groups. This can affect the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion, thereby influencing the reaction rate and selectivity.

Computational methods, such as Density Functional Theory (DFT), are also employed to understand reaction mechanisms and to predict the performance of new catalyst designs. abu.edu.ng This synergy between experimental synthesis and computational modeling accelerates the development of next-generation organocatalysts with superior activity and selectivity.

S 1 2 Aminoethyl Pyrrolidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The inherent chirality and polyfunctionality of (S)-1-(2-aminoethyl)pyrrolidin-3-ol make it an ideal starting point for the synthesis of intricate molecules. Chiral building blocks derived from pyrrolidine (B122466) are instrumental in the total synthesis of natural products, particularly alkaloids. oup.comnih.gov The stereocenter at the C3 position and the potential for creating new stereocenters relative to the existing one allow chemists to construct complex, multi-ring systems with high stereocontrol.

Enantiopure pyrrolidines are recognized as valuable building blocks for creating more complex derivatives, such as pyrrolizidine (B1209537) and indolizidine alkaloids. nih.gov The synthesis of these alkaloid frameworks often relies on the strategic elaboration of a pre-existing chiral pyrrolidine core. The aminoethyl side chain of this compound can be involved in cyclization reactions to form an additional ring, leading directly to indolizidine-type structures. For instance, the primary amine can be transformed into a suitable nucleophile or electrophile to react with a functional group introduced at the C3 hydroxyl position, or vice versa.

The utility of such building blocks has been demonstrated in the efficient synthesis of various alkaloids. For example, a general strategy for constructing enantiopure pyrrolidine-based alkaloids, such as (-)-monomorine, has been developed using a cis-2,5-disubstituted pyrrolidine building block. nih.gov Similarly, this compound serves as a five-membered heterocyclic precursor that can be elaborated into more complex systems. The presence of both amino and hydroxyl functional groups allows for orthogonal chemical modifications, enabling the stepwise construction of complex molecular frameworks.

Table 1: Examples of Complex Molecular Classes Accessible from Chiral Pyrrolidine Building Blocks

Molecular ClassStructural SignificancePotential Synthetic Application of this compound
Pyrrolizidine AlkaloidsBicyclic core, wide range of biological activities.The pyrrolidine ring forms the core structure. The side chain can be used to construct the second five-membered ring.
Indolizidine AlkaloidsFused 5- and 6-membered ring system, found in various natural products. nih.govThe aminoethyl side chain can be a key component in forming the six-membered ring fused to the pyrrolidine core. nih.gov
Spirocyclic CompoundsTwo rings sharing a single atom, increasing 3D complexity. rsc.orgThe functional groups can be used to initiate cyclization reactions leading to spiro-fused heterocyclic systems. rsc.org
Multi-substituted PeptidomimeticsMimic peptide structures to interact with biological targets.The amino and hydroxyl groups provide handles for peptide coupling and further functionalization.

Strategies for Scaffolding and Scaffold Diversification

In drug discovery, a scaffold is the core structure of a molecule to which various functional groups are attached. The pyrrolidine ring is considered a privileged scaffold due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. nih.govnih.gov this compound is an excellent starting point for creating libraries of compounds based on this scaffold, a process known as scaffold diversification. This strategy is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. pharm.ai

The diversification of the this compound scaffold can be achieved through several strategies:

N-Functionalization: The secondary amine of the pyrrolidine ring is a key site for modification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a common strategy, as the pyrrolidine nitrogen is a privileged position for substitution in many approved drugs. nih.gov

Side-Chain Modification: The primary amine of the aminoethyl group offers another point of diversification. It can undergo reactions similar to the ring nitrogen but often with different reactivity, allowing for selective modifications. For example, it can be converted into amides, sulfonamides, or participate in the formation of other heterocyclic rings.

Hydroxyl Group Derivatization: The C3-hydroxyl group can be esterified, etherified, or oxidized to a ketone. Oxidation to the corresponding (S)-1-(2-aminoethyl)pyrrolidin-3-one introduces a new reactive center for further functionalization, such as the formation of imines or enamines.

Stereoselective Transformations: The existing stereocenter can direct subsequent stereoselective reactions, allowing for the controlled introduction of new chiral centers. This is critical for creating stereoisomer libraries to probe the specific interactions with biological targets like proteins and enzymes, which are themselves chiral. nih.gov

The systematic application of these strategies can generate a library of structurally diverse compounds from a single chiral precursor, enhancing the efficiency of the drug discovery process.

Table 2: Potential Diversification Reactions for this compound

Functional GroupReaction TypePotential New Functional Group / Structure
Ring Nitrogen (Secondary Amine)AcylationAmide, Carbamate
Ring Nitrogen (Secondary Amine)Reductive AminationSubstituted N-alkyl groups
Side-Chain Nitrogen (Primary Amine)SulfonylationSulfonamide
Side-Chain Nitrogen (Primary Amine)CyclocondensationFused or appended heterocyclic rings (e.g., pyrazoles, triazoles)
C3-Hydroxyl GroupOxidationKetone
C3-Hydroxyl GroupEtherificationEther

Precursors for Advanced Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves not just as a scaffold but also as a precursor for the synthesis of more advanced, often fused or spirocyclic, heterocyclic systems. The strategic manipulation of its functional groups can trigger intramolecular cyclization cascades to build complex ring systems in a single step.

One major class of compounds accessible from pyrrolidine precursors are tropane (B1204802) alkaloids and their analogues, which feature a bicyclic [3.2.1] system. mdpi.com While not a direct transformation, the functionalities on this compound can be manipulated to facilitate the necessary bond formations for creating such bicyclic structures.

Furthermore, the amino and hydroxyl groups are perfectly positioned for the synthesis of various fused heterocycles. For example, condensation of the diamine functionality with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines or other diazines. A particularly interesting application is the synthesis of pyrrolotriazinones, a class of fused heterocycles that have recently gained attention in drug discovery. mdpi.com The synthesis of these scaffolds often begins with a substituted pyrrole-2-carboxylic acid, but building blocks like this compound could offer alternative routes through multi-step transformations involving cyclization of the side chain.

The synthesis of spiro-heterocycles is another area where this building block can be applied. rsc.org For instance, the hydroxyl group could be converted into a leaving group, followed by an intramolecular cyclization involving a nucleophile tethered to the aminoethyl side chain, resulting in a spirocyclic piperazine-pyrrolidine system. Such rigid, three-dimensional structures are increasingly sought after in drug design to improve selectivity and metabolic stability.

Theoretical and Computational Investigations of S 1 2 Aminoethyl Pyrrolidin 3 Ol Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, allowing for the detailed study of reaction pathways, transition states, and activation energies. For chiral amines and pyrrolidine-based organocatalysts, DFT calculations are essential for elucidating reaction mechanisms at a molecular level. rsc.org These studies can rationalize the observed reactivity and selectivity, and guide the design of more efficient catalysts.

While specific DFT studies detailing the reaction mechanisms of (S)-1-(2-aminoethyl)pyrrolidin-3-ol are not widely documented in the reviewed literature, the general approach is well-established for similar heterocyclic systems. For instance, DFT has been employed to explore competing reaction pathways in 1,2,4-oxadiazoles, successfully identifying the kinetically preferred routes and characterizing the transition states and intermediates involved. researchgate.net A similar DFT-based investigation for this compound would involve modeling its participation in a catalytic reaction, such as an aldol (B89426) or Michael addition. The calculations would map the potential energy surface of the reaction, identifying key intermediates (e.g., enamines) and the transition states for bond formation. This allows for the quantitative prediction of energy barriers, which determine the reaction rate and the feasibility of a proposed mechanism. rsc.orgacs.org

Table 1: Representative Applications of DFT in Mechanistic Studies of Heterocyclic Compounds This table illustrates the typical application of DFT, as specific data for the target compound is not available in the searched literature.

Computational Method System Studied Key Findings Reference
DFT Calculations Rearrangements of 3-acylamino-1,2,4-oxadiazoles Elucidated competing reaction pathways, identifying the kinetically preferred one-atom side-chain rearrangement over other routes by comparing activation barriers. researchgate.net
DFT Calculations Proton transfer to [Cp*Fe(dppe)H] Mapped the theoretical energy surface, identifying minima corresponding to dihydrogen bonded complexes and hydrogen bond-stabilised ion pairs. rsc.org
DFT Calculations Ru-catalyzed reactions Investigated various mechanisms, concluding that some reactions proceed through the formation of dimeric species. rsc.org

Elucidation of Stereochemical Control in Catalytic Cycles

The (S)-chirality of the C3-hydroxyl group in this compound is critical for its potential application in asymmetric catalysis. The precise spatial orientation of this group, along with the substituents on the nitrogen atom, can effectively control the facial selectivity of reactions by creating a chiral environment around the catalytic site. nih.gov Understanding the origin of this stereochemical control is fundamental to designing catalysts that produce a desired enantiomer with high purity.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for synthesizing enantiomerically enriched pyrrolidines, demonstrating the high degree of stereochemical control achievable with such scaffolds. rsc.org In organocatalysis, chiral pyrrolidine (B122466) derivatives often operate by forming an enamine or iminium ion intermediate with a substrate. The catalyst's substituents then guide the approach of the second reactant to a specific face of this intermediate, leading to an enantioselective outcome.

Computational studies, often combining DFT with conformational analysis, are used to model the transition states responsible for stereoselectivity. By comparing the energies of the different transition states leading to the (R) and (S) products, researchers can predict the enantiomeric excess (ee) of a reaction. These models reveal the specific non-covalent interactions—such as hydrogen bonding or steric hindrance—that stabilize one transition state over the other, thereby explaining the origin of stereochemical control.

Molecular Docking and Ligand-Substrate Interactions in Catalysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction. nih.gov This method is invaluable in drug discovery for screening large libraries of compounds against a biological target and for understanding the molecular basis of ligand recognition. nih.govrsc.org

While docking studies specifically targeting this compound were not found, a closely related and more complex derivative, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol , was identified as a potent inhibitor of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] using the Glide molecular docking program. nih.govrsc.org In this study, a library of 280,000 compounds was virtually screened, and the aforementioned pyrrolidin-3-ol derivative was selected for its high predicted binding affinity. nih.gov Subsequent experimental testing confirmed its inhibitory activity. nih.govrsc.org This successful application underscores the potential of the pyrrolidin-3-ol scaffold to form key interactions within protein binding sites and validates molecular docking as a strategy for identifying active compounds based on this core structure. nih.gov

Docking simulations provide insights into the crucial interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the hydroxyl group and the two amine groups represent key hydrogen bond donors and acceptors, which would be expected to play a significant role in its binding to a target protein.

Table 2: Docking Study Results for a Pyrrolidin-3-ol Derivative against AAC(6')-Ib Data extracted from a study on a related compound, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol.

Compound Target Protein Docking Software Key Finding IC₅₀ (vs. Kanamycin A) IC₅₀ (vs. Amikacin) Reference
1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol AAC(6')-Ib Glide Identified as a top-ranking inhibitor from a library of 280,000 compounds. 39.7 µM 34.9 µM nih.govrsc.org

Conformation Analysis and Molecular Dynamics Simulations of Chiral Amine Systems

The biological activity and catalytic efficacy of a flexible molecule like this compound are highly dependent on its conformational landscape. The five-membered pyrrolidine ring is not planar and undergoes a rapid conformational change known as "pseudorotation," which influences the spatial orientation of its substituents. unipa.itnih.gov Conformation analysis, using computational methods, aims to identify the low-energy (i.e., most stable) conformations of the molecule.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule or a molecular system (like a ligand-protein complex) over time. nih.gov MD simulations provide a detailed picture of conformational flexibility, solvent effects, and the stability of intermolecular interactions. mdpi.comfrontiersin.org For a chiral amine system, MD can be used to study the stability of a catalyst-substrate complex throughout a simulated reaction period. nih.gov

In the context of drug design, MD simulations are frequently performed on ligand-protein complexes identified through docking to assess their stability. mdpi.comresearchgate.net The simulation can reveal whether the ligand remains securely in the binding pocket and maintains the key interactions predicted by docking. nih.gov For example, MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase were run for 100 nanoseconds to confirm that the compounds formed stable complexes with the enzyme. nih.gov Such studies, if applied to this compound, would provide crucial information on its dynamic behavior in a biological environment, validating its potential as a ligand or catalyst.

Advanced Analytical Methodologies in Support of Research on S 1 2 Aminoethyl Pyrrolidin 3 Ol

Chromatographic Techniques for Enantiomeric Purity Assessment in Synthetic Transformations

The determination of enantiomeric purity is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely used for this purpose, often employing chiral stationary phases (CSPs) or chiral derivatizing agents. nih.govscas.co.jp

The enantiomeric excess of chiral reagents, such as (S)-1-(2-aminoethyl)pyrrolidin-3-ol, is a crucial factor as it directly influences the stereoselectivity of a reaction and the purity of the final product. nih.gov The majority of commercially available chiral reagents contain enantiomeric impurities above 0.01%. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. This technique utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. science.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral molecules, including amino alcohols. scas.co.jpscience.gov For polar and ionic compounds like amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective and compatible with both organic and aqueous mobile phases. sigmaaldrich.com

In some cases, pre-column derivatization is employed to enhance separation and detection. researchgate.netresearchgate.net Chiral amines can be reacted with chiral derivatizing agents to form diastereomers, which can then be separated on a standard achiral column. researchgate.net This approach not only facilitates separation but can also improve the chromatographic properties and detection sensitivity of the analytes. nih.govresearchgate.net

Chiral Gas Chromatography (GC): Gas chromatography is another effective method for enantioselective analysis, particularly for volatile compounds. nih.gov For non-volatile compounds like amino alcohols, derivatization is necessary to increase volatility. nih.gov Trifluoroacetylation is a common derivatization reaction for alcohols and amines that improves volatility, peak shape, and analysis time. nih.gov A GC method using a Chiraldex GTA (gamma-cyclodextrin trifluoroacetyl) chiral stationary phase has been shown to be highly effective for the enantiomeric separation of chiral amines and alcohols. nih.gov

The table below summarizes common chromatographic conditions used for the chiral separation of pyrrolidine (B122466) derivatives and similar compounds.

Technique Chiral Stationary Phase (CSP) / Column Mobile Phase / Conditions Detection Analyte Type Reference
HPLC CHIRALPAK AD-RH (150 × 4.6 mm, 5 µm)Isocratic: Water-Isopropanol-Acetonitrile (40:50:10, v/v/v)UV (312 nm)Racemic isoxazoline science.gov
HPLC Astec CHIROBIOTIC® T (Teicoplanin-based)LC-MS-compatible mobile phaseMSUnderivatized amino acids sigmaaldrich.com
GC Chiraldex GTATemperature gradientFID/MSTrifluoroacetylated chiral amines and alcohols nih.gov
HPLC Chiralcel-OD-HNot specifiedNot specifiedDerivatized 2-aminomethyl-1-ethyl-pyrolidine researchgate.net

This table is generated based on data from various sources for illustrative purposes.

Spectroscopic Approaches for Stereochemical Assignment in Reaction Products

Once a chiral compound is synthesized, its absolute and relative stereochemistry must be unambiguously determined. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful non-destructive technique used to elucidate the structure and stereochemistry of molecules in solution. researchgate.net One-dimensional (1D) NMR (¹H and ¹³C) provides initial confirmation of the molecular structure and substitution pattern.

For complex stereochemical assignments, two-dimensional (2D) NMR techniques are employed. researchgate.net These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within the molecule. grafiati.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). grafiati.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the complete carbon skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, which is crucial for determining relative stereochemistry. researchgate.net

For determining enantiomeric purity and assigning absolute configuration, chiral derivatizing agents like Mosher's acid can be used. rsc.org The resulting diastereomeric esters exhibit distinct signals in ¹H or ¹⁹F NMR spectra, allowing for quantification and assignment. rsc.org

X-ray Crystallography: When a suitable single crystal of the compound or its derivative can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute stereochemistry. rsc.org This technique was used to elucidate the structure of new chiral N-Boc- and N-nosyl-dipeptides containing a piperidine (B6355638) moiety, which are structurally related to derivatives of this compound. rsc.orgsemanticscholar.org

The following table outlines spectroscopic methods applied to pyrrolidine-containing structures.

Method Technique Application Reference
NMR ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESYComplete spectral assignment and structural characterization researchgate.net
NMR ¹H NMR, ¹⁹F NMR of Mosher's estersDetermination of stereochemistry and enantiopurity rsc.org
X-ray Crystallography Single-crystal X-ray diffractionUnambiguous determination of absolute configuration rsc.org
2D NMR NOESYIdentification of spatial proximities to infer stereochemistry

This table is generated based on data from various sources for illustrative purposes.

Mass Spectrometry-Based Methods for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an essential analytical tool in synthetic chemistry for monitoring reaction progress, identifying intermediates, and confirming the identity of final products. vulcanchem.compurdue.edu Its high sensitivity and speed allow for rapid analysis of complex reaction mixtures.

Reaction Monitoring: LC-MS enables chemists to quickly assess the consumption of starting materials and the formation of products. spectroscopyonline.com High-throughput LC-MS/MS systems can achieve injection-to-injection cycle times of just over one minute, making them ideal for screening reaction conditions and monitoring rapid reactions. spectroscopyonline.com This capability accelerates the optimization of synthetic routes for compounds like this compound.

Intermediate Identification: During the course of a multi-step synthesis, unstable intermediates may be formed. LC-MS is invaluable for detecting and obtaining molecular weight information for these transient species. purdue.edu Tandem mass spectrometry (MS/MS or MSⁿ) experiments can provide structural information through controlled fragmentation of the parent ion. purdue.edu By analyzing the fragmentation patterns, it is possible to deduce the structure of unknown intermediates, providing critical insights into the reaction mechanism. purdue.edu For instance, in the synthesis of complex molecules, UPLC-MS is routinely used to confirm the molecular weight of intermediates and final products at each step. nih.gov

Metabolite and Analog Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) is a powerful technique for the separation and detection of highly polar compounds like amino acids and their derivatives from complex matrices. nih.gov This method allows for the simultaneous identification and quantification of over 150 polar and ionic metabolites in a single run, which is applicable to studying the metabolic fate or analyzing libraries of polar analogs of this compound. nih.gov

The table below provides examples of mass spectrometry applications in chemical synthesis.

Technique Ionization Method Application Key Findings Reference
LC-MS/MS ESI (Electrospray Ionization)High-throughput analysis of diverse compoundsRobust, universal method with a >90% success rate for a wide range of chemicals. spectroscopyonline.com
DESI-MS DESI (Desorption Electrospray Ionization)High-throughput reaction screening and synthesisAccelerates drug discovery by rapid iteration of synthesis and analysis. purdue.edu
HILIC-MS ESIAnalysis of polar and ionic metabolitesDetection and quantification of >150 polar metabolites in a single run. nih.gov
UPLC-MS ESIProduct confirmation in synthesisConfirmed molecular weight of synthesized spiro-oxindole antagonists. nih.gov

This table is generated based on data from various sources for illustrative purposes.

Future Directions and Emerging Research Avenues for S 1 2 Aminoethyl Pyrrolidin 3 Ol

Novel Synthetic Methodologies for Highly Substituted Derivatives

The development of novel synthetic methodologies is crucial for accessing a wider range of derivatives of (S)-1-(2-aminoethyl)pyrrolidin-3-ol, thereby expanding their utility in various chemical applications. Current research focuses on creating more complex and functionally diverse molecules based on this scaffold.

One approach involves the functionalization of the pyrrolidine (B122466) ring. For instance, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized through the cyclocondensation of dicarboxylic acids with 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines. nih.gov This method allows for the introduction of various substituents, leading to compounds with potential biological activity. nih.gov Another strategy is the 1,3-dipolar cycloaddition, a classic method for constructing five-membered heterocycles, which can be employed to create substituted pyrrolidines with controlled regio- and stereoselectivity. nih.gov

Furthermore, the synthesis of N-aryl pyrrolidine derivatives is an area of significant interest due to their presence in a wide array of biologically active compounds. researchgate.net Research is also being directed towards the synthesis of aminoethyl-substituted piperidine (B6355638) derivatives, which have shown promise as σ1 receptor ligands with antiproliferative properties. d-nb.info The key steps in these syntheses often involve conjugate additions and homologation reactions to build upon the core structure. d-nb.info

The table below summarizes some of the synthetic strategies being explored for generating derivatives.

Synthetic StrategyTarget DerivativeKey Features
Cyclocondensation1,3-Disubstituted pyrrolidine-2,5-dionesIntroduction of diverse arylpiperazine moieties. nih.gov
1,3-Dipolar CycloadditionSubstituted pyrrolidinesControl over regio- and stereoselectivity. nih.gov
N-ArylationN-Aryl pyrrolidinesAccess to biologically relevant scaffolds. researchgate.net
Conjugate Addition & HomologationAminoethyl-substituted piperidinesGeneration of σ1 receptor ligands. d-nb.info

Expanded Scope in Asymmetric Catalysis and Multicomponent Reactions

This compound and its derivatives are increasingly recognized for their potential as organocatalysts and ligands in asymmetric catalysis. The chiral pyrrolidine motif is a cornerstone of many successful catalysts. nih.gov

The development of bifunctional organocatalysts that incorporate the pyrrolidine scaffold is a promising area. For example, novel pyrrolidine-based bifunctional organocatalysts incorporating a thiohydantoin or a 2-thioxotetrahydropyrimidin-4-one ring have been designed to provide hydrogen bonding and a bulky environment for stereocontrol. nih.gov These catalysts have shown efficiency in various asymmetric transformations.

The application of this scaffold in multicomponent reactions (MCRs) is another expanding research avenue. MCRs are highly efficient processes that combine three or more reactants in a single step, offering significant advantages in terms of atom economy and waste reduction. acsgcipr.orgtcichemicals.com The use of this compound and its derivatives as catalysts or chiral building blocks in MCRs can lead to the rapid synthesis of complex and stereochemically rich molecules. For instance, a fly ash-supported bimetallic Bi2O3-ZnO catalyst has been successfully used in the one-pot synthesis of 1,2,4,5-tetra-substituted imidazoles from N-(2-aminoethyl)pyrrolidine and other starting materials. mdpi.com

The table below highlights the expanding applications in catalysis.

Catalytic ApplicationCatalyst/Ligand TypeKey Advantages
Asymmetric Aldol (B89426) ReactionsBifunctional prolinamide-based organocatalystsHigh enantioselectivity and yield. nih.gov
Asymmetric Michael ReactionsDi- and tri-peptides containing prolineGood yields and diastereomeric ratios. nih.gov
Multicomponent ReactionsFly ash-supported Bi2O3-ZnO catalystOne-pot synthesis of complex heterocycles. mdpi.com

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, and the integration of this compound chemistry with flow technologies represents a significant step towards more sustainable synthesis. beilstein-journals.org Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automation and scalability. beilstein-journals.orgumontreal.ca

Biocatalysis in continuous flow is a particularly promising area. For example, transaminases have been used in continuous flow systems to generate a range of small cyclic amines with high molar conversion and enantiomeric excess. researchgate.net The immobilization of enzymes on solid supports is a key enabling technology for these processes, allowing for catalyst recycling and continuous operation. polimi.itrsc.org

The development of sustainable synthetic routes using this chiral building block is also a focus. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The combination of biocatalysis, flow chemistry, and bio-based solvents is being explored to create truly sustainable kinetic resolution processes. rsc.org

Development of Immobilized Catalytic Systems based on this compound

The immobilization of catalysts derived from this compound onto solid supports is a critical area of research for developing practical and reusable catalytic systems. nih.gov Immobilization facilitates catalyst separation from the reaction mixture, simplifies product purification, and allows for the catalyst to be reused, thereby reducing costs and environmental impact. polimi.it

Various support materials are being investigated, including polymers, silica, and magnetic nanoparticles. nih.govcore.ac.uk For instance, polymeric imidazole-Pd and Cu complexes have been developed as highly active and reusable supported catalysts for a variety of organic transformations. nih.gov Another innovative approach involves the use of catalytic membrane-installed microflow reactors, where the catalyst is immobilized on a membrane within a microreactor, enabling highly efficient continuous flow processes. nih.gov

The table below showcases different immobilization strategies.

Support MaterialCatalyst TypeApplication
Polymeric ResinsImidazole-Pd and Cu complexesVarious organic transformations. nih.gov
Catalytic MembranesPalladium and copper complexes/nanoparticlesContinuous flow microreactor devices. nih.gov
SilicaCovalently tethered chiral ligandsContinuous asymmetric reductions. umontreal.ca
Fly AshBimetallic Bi2O3-ZnO catalystOne-pot synthesis of imidazoles. mdpi.comcore.ac.uk

Synergistic Experimental and Computational Research Approaches

The combination of experimental studies with computational modeling is becoming an indispensable tool for accelerating the development of new catalysts and synthetic methodologies based on this compound. researchgate.net Computational methods, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the stereochemical outcome of reactions, and guide the design of more efficient catalysts. researchgate.netresearchgate.net

For example, DFT calculations have been used to understand the role of intramolecular hydrogen bonding in controlling the conformation and selectivity of prolinamide-based organocatalysts. mdpi.com Molecular dynamics simulations are also employed to study the interactions between ligands and their biological targets, aiding in the design of new therapeutic agents. d-nb.info This synergistic approach, where experimental results inform and validate computational models, and computational predictions guide experimental design, is crucial for making rapid progress in this field.

Q & A

Q. What are the key synthetic routes for (S)-1-(2-aminoethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with chiral pyrrolidine precursors. For example, nucleophilic substitution or reductive amination is used to introduce the 2-aminoethyl group. Optimization includes controlling temperature (e.g., reflux in acetonitrile), monitoring via TLC/HPLC, and using catalysts like palladium for stereochemical fidelity . Purification via recrystallization or chromatography ensures high enantiomeric excess (>98%) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiopurity assessment. Absolute configuration is determined using X-ray crystallography of derivatives (e.g., salt forms with tartaric acid) or comparative optical rotation against known standards . Advanced NMR techniques (e.g., NOESY) also validate spatial arrangements of substituents .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm backbone structure; 1^1H-15^15N HMBC identifies amine interactions.
  • MS : High-resolution ESI-MS verifies molecular weight (e.g., C7_7H16_{16}N2_2O: 144.12 g/mol).
  • IR : Hydroxyl (3200–3600 cm1^{-1}) and amine (1550–1650 cm1^{-1}) stretches confirm functional groups .

Advanced Research Questions

Q. How does the hydroxyl group at the pyrrolidine-3-ol position influence target binding in biological systems?

The hydroxyl group enhances hydrogen bonding with receptors (e.g., G-protein-coupled receptors). Molecular docking studies show its role in stabilizing interactions with catalytic residues (e.g., in enzymes like monoamine oxidases). Mutagenesis assays further validate its necessity for activity .

Q. How do stereochemical variations in this compound derivatives affect their biological activity?

Enantiomers (R vs. S) exhibit divergent binding affinities. For example, (S)-forms show 10-fold higher potency as H3_3 receptor antagonists compared to (R)-isomers due to complementary chiral pockets in target proteins. Activity cliffs are analyzed via SAR studies with methyl/phenyl substitutions .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

ADMET predictions (e.g., SwissADME, pkCSM) assess logP (∼0.5), solubility (LogS = −2.1), and blood-brain barrier penetration. Molecular dynamics simulations (AMBER/CHARMM) model membrane permeability and metabolic stability against CYP450 isoforms .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Structural analogs : Test derivatives to isolate confounding variables (e.g., off-target effects from the aminoethyl chain).
  • Crystallography : Resolve binding mode discrepancies using co-crystal structures .

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH stability : Incubate in buffers (pH 1–9) and quantify degradation via LC-MS.
  • Plasma stability : Measure half-life in human plasma (e.g., t1/2_{1/2} = 2.3 hrs) to predict in vivo performance .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising enantiomeric purity?

Use continuous flow reactors with immobilized chiral catalysts (e.g., Rh-DuPhos) to maintain stereocontrol. Monitor intermediates with inline PAT tools (e.g., FTIR) for real-time optimization .

Q. How are off-target effects minimized in pharmacological studies?

  • Selectivity panels : Screen against 100+ kinases/GPCRs.
  • CRISPR/Cas9 knockouts : Validate target specificity in cell lines lacking the receptor of interest .

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